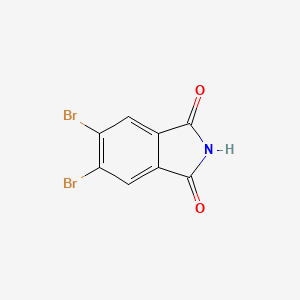

5,6-dibroMoisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWYUWWFPSLKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737895 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247045-28-9 | |

| Record name | 5,6-Dibromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6-Dibromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromoisoindoline-1,3-dione, a halogenated heterocyclic compound, has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid isoindoline core, coupled with two reactive bromine substituents, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development. By synthesizing technical data with mechanistic insights, this document aims to serve as an essential resource for researchers leveraging this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure provides a well-defined framework for the orientation of pendant functional groups, facilitating precise interactions with biological targets. The introduction of bromine atoms at the 5 and 6 positions of the isoindoline-1,3-dione ring system significantly enhances its synthetic utility, offering two distinct points for molecular elaboration through modern cross-coupling methodologies.[3][4] This strategic placement of reactive handles allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Br₂NO₂ | [4] |

| Molecular Weight | 304.93 g/mol | [4] |

| CAS Number | 247045-28-9 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 235-240 °C | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | General Knowledge |

| Storage | Room temperature, in a dry, sealed container. | [4] |

Crystal Structure Insights

While a specific crystal structure for this compound is not publicly available, analysis of the closely related 5,6-dibromo-1H-indole-2,3-dione (5,6-dibromoisatin) provides valuable insights. The crystal structure of 5,6-dibromoisatin reveals a nearly planar molecule with significant intermolecular interactions, including hydrogen bonding and halogen interactions (Br···O close contacts).[5] These interactions influence the solid-state packing and can impact physical properties such as melting point and solubility. It is reasonable to infer that this compound would also exhibit a planar structure with the potential for similar intermolecular forces.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The key intermediate is 4,5-dibromophthalic anhydride, which is then converted to the desired isoindoline-1,3-dione.

Synthesis of 4,5-Dibromophthalic Anhydride

The precursor, 4,5-dibromophthalic anhydride, can be synthesized via the bromination of phthalic anhydride. This reaction requires harsh conditions, often involving heating with bromine in the presence of a catalyst. A more common laboratory-scale approach involves the bromination of a phthalic acid salt.

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

The ability to perform these reactions sequentially, by exploiting potential differences in the reactivity of the two C-Br bonds or by using a mono-functionalized intermediate, allows for the synthesis of unsymmetrically substituted derivatives, further expanding the accessible chemical diversity.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. [6]The isoindoline-1,3-dione core can act as a hinge-binding motif, while the substituents introduced at the 5 and 6 positions can be tailored to interact with other regions of the ATP-binding pocket, leading to potent and selective inhibitors. For example, derivatives of isoindoline-1,3-dione have been investigated as inhibitors of S6K1, a protein kinase implicated in the progression of various cancers. [1]

Antimicrobial Agents

The isoindoline-1,3-dione nucleus is present in several compounds with demonstrated antimicrobial activity. The derivatization of the 5,6-dibromo scaffold allows for the optimization of these properties, leading to the development of new antibacterial and antifungal agents. [3]

Agents for Neurodegenerative Diseases

Isoindoline-1,3-dione derivatives have been explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. [2]These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The ability to functionalize the 5,6-dibromo core provides a means to modulate the potency and selectivity of these inhibitors.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: Due to the symmetry of the molecule, a single peak would be expected in the aromatic region for the two equivalent protons. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the imide group and peaks in the aromatic region corresponding to the carbon atoms of the benzene ring. The carbon atoms attached to the bromine atoms would be expected at a chemical shift typical for brominated aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups. C-Br stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. [4]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its robust scaffold and strategically placed reactive bromine atoms provide a powerful platform for the generation of diverse molecular architectures. The ability to leverage modern cross-coupling chemistry with this intermediate opens up vast possibilities for the discovery and development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in fueling the drug discovery pipeline is undeniable.

References

-

MySkinRecipes. 5, 6-Dibromoisoindoline-1, 3-dione. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

Supporting Material. EXPERIMENTAL PART. Available from: [Link]

- Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.

-

Indian Journal of Chemistry. A convenient procedure for the synthesis of phthalimides under microwave irradiation. Available from: [Link]

-

ResearchGate. 5,6-Dibromo-1H-indole-2,3-dione. Available from: [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]

-

Journal of Pharmaceutical Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available from: [Link]

- Google Patents. CN1634906A - Synthesis of 5-bromo phthalide.

-

MDPI. Advances in Cross-Coupling Reactions. Available from: [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. Available from: [Link]

-

ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available from: [Link]

-

ResearchGate. Reported isoindoline-1,3-dione derivatives. Available from: [Link]

-

PubChem. 5,6-Dibromo-1,1,3,3-tetramethylisoindoline. Available from: [Link]

-

Quora. What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. Available from: [Link]

-

Royal Society of Chemistry. Preparation of 5,6-Dihydroxyindole. Available from: [Link]

-

PMC - PubMed Central. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available from: [Link]

-

PierpaLab. Phthalimide synthesis. Available from: [Link]

-

BMC. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Available from: [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available from: [Link]

- Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

Chemical Communications (RSC Publishing). Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Available from: [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

-

PubMed. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available from: [Link]

-

PubMed Central. Phthalic anhydride (PA): a valuable substrate in organic transformations. Available from: [Link]

-

ResearchGate. Preparative method of novel phthalocyanines from 3- nitro phthalic anhydride, cobalt salt and urea with chloromethylpolyestyrene as a heterogenous, reusable and efficient catalyst. Available from: [Link]

-

SpectraBase. 1,3-Indandione - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. Available from: [Link]

-

Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

Sources

- 1. "Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to" by Jumia Callaway, Breyanah Graham et al. [digitalcommons.xula.edu]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 4. 5, 6-Dibromoisoindoline-1, 3-dione [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5,6-Dibromoisoindoline-1,3-dione: A Key Intermediate for Pharmaceutical and Agrochemical Development

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,6-dibromoisoindoline-1,3-dione, a valuable heterocyclic compound with significant applications in medicinal chemistry and agrochemical research. The document details the primary synthetic routes, starting from readily available precursors, and offers in-depth, step-by-step experimental protocols. The causality behind experimental choices, mechanistic insights, and comparative analysis of different approaches are discussed to provide researchers, scientists, and drug development professionals with a robust understanding of the synthesis of this important molecule.

Introduction: The Significance of the Phthalimide Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and anticancer properties. The presence of bromine atoms on the benzene ring, as in this compound, offers reactive handles for further functionalization through various cross-coupling reactions, making it a key intermediate for the synthesis of more complex bioactive molecules.

Primary Synthetic Pathways to this compound

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the dibromination of a suitable phthalic acid precursor, followed by cyclization to form the imide ring. This guide will focus on two primary and reliable synthetic routes.

Route 1: Synthesis from Phthalylhydrazine

This route offers a high-yield and cost-effective method for the preparation of the key precursor, 4,5-dibromophthalic acid.

Caption: Synthetic workflow for 4-bromophthalimide starting from phthalic anhydride.

Experimental Protocol for 4-Bromophthalic Anhydride:

-

Suspend phthalic anhydride in water.

-

Slowly add sodium hydroxide and bromine.

-

Heat the reaction mixture at 90°C for 12 hours.

-

Cool the mixture and filter the solid.

-

The subsequent steps involve purification and are detailed in the literature. [1]

Mechanistic Insights

Imide Formation

The reaction of a phthalic anhydride with a primary amine or ammonia proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the phthalimide. When urea is used as the nitrogen source, it thermally decomposes to generate ammonia and isocyanic acid, with the in-situ generated ammonia then reacting with the anhydride.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high yields through a multi-step sequence starting from phthalylhydrazine. The key steps involve the synthesis of 4,5-dibromophthalic acid, its conversion to the corresponding anhydride, and the final imidation reaction. The choice of reagents and reaction conditions can be optimized to achieve high purity and yield, making this a viable route for both laboratory-scale synthesis and industrial production. The availability of this key intermediate opens up numerous possibilities for the development of novel pharmaceuticals and agrochemicals.

References

- Google Patents.

-

Chemguide. THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

- Google Patents. CN105646176A - Preparation method of 4,5-dibromophthalic acid.

-

PubChem. 4,5-Dibromophthalic anhydride. [Link]

-

The Review of Physical Chemistry of Japan. The reaction between urea and phthalic anhydride under pressure. [Link]

-

Química Orgánica. Reaction of anhydrides with ammonia and amines. [Link]

- Google Patents.

- Google Patents.

-

NIH. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

-

ResearchGate. Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. [Link]

-

Chemsrc. 4,5-dibromophthalic acid | CAS#:24063-28-3. [Link]

-

Rev. Roum. Chim. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. [Link]

Sources

Spectroscopic Data of 5,6-dibromoisoindoline-1,3-dione: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,6-dibromoisoindoline-1,3-dione, a vital intermediate in the synthesis of pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization.

Introduction

This compound is a derivative of phthalimide, a structural motif present in a wide array of biologically active molecules. The presence of two bromine atoms on the aromatic ring offers versatile handles for further chemical modifications through cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps. This guide provides a detailed examination of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The structure of this compound dictates its characteristic spectroscopic features. The aromatic ring, the imide functionality, and the bromine substituents all contribute to its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N-H |

| ~8.1 | Singlet | 2H | Ar-H |

Interpretation:

-

Aromatic Protons (Ar-H): Due to the symmetrical nature of the 5,6-dibromo substitution, the two protons on the aromatic ring (at positions 4 and 7) are chemically equivalent. They are expected to appear as a single singlet in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The electron-withdrawing effect of the bromine atoms and the imide group will deshield these protons, shifting them downfield.

-

Imide Proton (N-H): The proton attached to the nitrogen atom of the imide is acidic and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a significantly downfield position, often above 11 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~138 | Ar-C (quaternary) |

| ~128 | Ar-C-Br |

| ~125 | Ar-C-H |

Interpretation:

-

Carbonyl Carbons (C=O): The two carbonyl carbons of the imide group are equivalent and are expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm, due to the strong deshielding effect of the attached oxygen and nitrogen atoms.

-

Aromatic Carbons:

-

C-Br: The two carbons directly bonded to the bromine atoms are equivalent and will appear in the aromatic region. The "heavy atom" effect of bromine can influence their chemical shift.

-

C-H: The two carbons bonded to the aromatic protons are also equivalent.

-

Quaternary Carbons: The two quaternary carbons of the benzene ring that are part of the fused ring system will also be present in the aromatic region.

-

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

Causality in Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often selected for phthalimide derivatives due to its excellent solvating power for such polar compounds. Shimming the magnetic field is a critical step to ensure high resolution and sharp spectral lines, which is essential for accurate interpretation of chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the imide group.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H stretch |

| ~1760 | Strong | Asymmetric C=O stretch |

| ~1700 | Strong | Symmetric C=O stretch |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~850 | Strong | C-H out-of-plane bend |

| Below 700 | Medium-Strong | C-Br stretch |

Interpretation:

-

N-H Stretch: A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the imide ring.

-

C=O Stretches: The most prominent features in the IR spectrum of an imide are the two strong carbonyl stretching bands. The asymmetric stretch typically appears at a higher wavenumber (~1760 cm⁻¹) than the symmetric stretch (~1700 cm⁻¹). The presence of two distinct C=O bands is a hallmark of the cyclic imide functionality.

-

Aromatic C=C Stretches: Absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The out-of-plane bending of the aromatic C-H bonds will give rise to a strong band in the fingerprint region, typically around 850 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected at lower wavenumbers, generally below 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method)

Caption: Workflow for obtaining an IR spectrum using the ATR technique.

Trustworthiness of the Protocol: The Attenuated Total Reflectance (ATR) method is a self-validating system for solid samples as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. Collecting a background spectrum immediately before the sample scan is crucial to subtract the absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely that of the analyte.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrometric Data

| m/z | Interpretation |

| 303, 305, 307 | Molecular ion peak cluster ([M]⁺) |

| 224, 226 | [M - Br]⁺ |

| 145 | [M - 2Br]⁺ |

| 101 | [C₆H₂O₂]⁺ fragment |

| 75 | [C₅H₂O]⁺ fragment |

Interpretation:

The most distinctive feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and cleavage of the imide ring. The loss of a bromine radical would result in a fragment ion at [M - Br]⁺, which would still show the isotopic signature of one bromine atom (a 1:1 ratio for the M' and M'+2 peaks). Subsequent loss of the second bromine atom would lead to a fragment at [M - 2Br]⁺. Further fragmentation would involve the breakdown of the isoindoline-1,3-dione core.

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The predicted NMR spectra, in conjunction with the characteristic IR absorptions and the unique isotopic pattern in the mass spectrum, offer a robust analytical toolkit for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Structural Elucidation of Brominated Isoindoline-1,3-dione Scaffolds for Drug Discovery

A Note to the Researcher: The precise crystal structure of 5,6-dibromoisoindoline-1,3-dione is not publicly available in crystallographic databases. This guide, therefore, focuses on the detailed crystallographic analysis of its close structural isomer, 5,6-dibromo-1H-indole-2,3-dione (commonly known as 5,6-dibromoisatin). The structural insights gleaned from this well-characterized molecule provide a valuable framework for understanding the solid-state properties and intermolecular interactions of related brominated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction: The Significance of Brominated Heterocycles

Isoindoline-1,3-dione and its isomeric counterpart, indole-2,3-dione (isatin), are privileged heterocyclic scaffolds in drug discovery.[1][2] These core structures are present in a variety of biologically active molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[3][4] The introduction of bromine atoms onto these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced therapeutic potential.[5] Brominated isatins, for instance, have demonstrated potent anti-cancer activity.[6]

This guide provides a comprehensive overview of the crystal structure of 5,6-dibromo-1H-indole-2,3-dione, offering insights into its synthesis, solid-state conformation, and intermolecular interactions. This information is crucial for researchers in medicinal chemistry and materials science for the rational design of novel therapeutics and functional organic materials.

Structural Isomerism: this compound vs. 5,6-dibromo-1H-indole-2,3-dione

While both compounds share the same molecular formula, C₈H₃Br₂NO₂, their atomic connectivity differs, leading to distinct chemical properties. This compound features a phthalimide core, whereas 5,6-dibromo-1H-indole-2,3-dione is based on an isatin scaffold. The arrangement of the carbonyl groups and the nitrogen heteroatom within the five-membered ring are the key distinguishing features.

Crystal Structure Analysis of 5,6-dibromo-1H-indole-2,3-dione (5,6-dibromoisatin)

A detailed single-crystal X-ray diffraction study of 5,6-dibromo-1H-indole-2,3-dione reveals a complex network of intermolecular interactions that govern its solid-state architecture.[7]

The title compound, C₈H₃Br₂NO₂, crystallizes with two nearly planar molecules in the asymmetric unit.[7] The non-hydrogen atoms in these molecules exhibit mean deviations from planarity of 0.012 Å and 0.014 Å, respectively.[7]

Intermolecular Interactions

The crystal packing is dominated by a combination of hydrogen bonds and halogen interactions. The two independent molecules in the asymmetric unit are connected by an N—H⋯O and a C—H⋯O hydrogen bond.[7] In the broader crystal lattice, molecules are linked through a series of bifurcated N—(H,H)⋯O hydrogen bonds, forming chains that propagate along the [1-1-1] direction.[7]

Furthermore, intermolecular halogen interactions play a crucial role in stabilizing the crystal structure. These include a notable Br⋯O close contact of 2.9409 (3) Å and two C—H⋯Br interactions measuring 3.777 (3) Å and 3.845 (3) Å.[7] These interactions effectively link the hydrogen-bonded chains into sheets that lie parallel to the (1-23) plane.[7]

Crystallographic Data

The key crystallographic data for 5,6-dibromo-1H-indole-2,3-dione are summarized in the table below.[7]

| Parameter | Value |

| Chemical Formula | C₈H₃Br₂NO₂ |

| Molecular Weight | 304.93 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1044 (10) |

| b (Å) | 10.5317 (15) |

| c (Å) | 12.2598 (17) |

| α (°) | 80.058 (5) |

| β (°) | 93.481 (5) |

| γ (°) | 84.421 (5) |

| Volume (ų) | 847.1 (2) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Experimental Protocols

Synthesis of Substituted Isatins

A general method for the synthesis of 5-bromoisatins involves the direct bromination of isatin or its derivatives.[8]

Protocol: Synthesis of 5-bromoisatin [8]

-

Suspend pyridinium bromochromate (PBC) (12 mmol) in glacial acetic acid (25 mL).

-

Add a solution of isatin (10 mmol) in a minimal amount of acetic acid to the suspension.

-

Heat the reaction mixture at 90°C on a water bath for 20 minutes.

-

After the reaction is complete, add cold water (100 mL) to the mixture.

-

Extract the product with ether (3 x 20 mL).

-

Wash the combined ethereal extracts with aqueous NaHCO₃ and water, then dry over Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol or carbon tetrachloride to yield 5-bromoisatin.

Figure 1: General workflow for the synthesis of 5-bromoisatin.

Applications in Drug Development

The isoindoline-1,3-dione scaffold is a key component in several clinically used drugs, including thalidomide and its analogs, lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[3] The planar nature of the phthalimide ring allows for effective π-π stacking interactions with biological targets.[1]

Brominated derivatives of both isatin and isoindoline-1,3-dione are actively being investigated for a range of therapeutic applications. The bromine substituents can act as bioisosteres for other functional groups, enhance binding to target proteins through halogen bonding, and improve the pharmacokinetic profile of drug candidates.[5] The demonstrated anticancer and antimicrobial activities of brominated isatins highlight the potential of these compounds in the development of new therapeutic agents.[6][9]

Figure 2: Role of brominated scaffolds in drug development.

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its isomer, 5,6-dibromo-1H-indole-2,3-dione, provides invaluable insights for researchers. The interplay of hydrogen bonding and halogen interactions in the solid state is a key determinant of the crystal packing and, by extension, the material properties of these compounds. A thorough understanding of these structural features is essential for the rational design of new drug candidates and advanced materials based on the isoindoline-1,3-dione and isatin scaffolds.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]

-

Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry, 1(4), 759–777. Retrieved from [Link]

-

Al-Ostath, A., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. A., & El-Emam, A. A. (2021). Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. Molecules, 26(21), 6432. Retrieved from [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(4), x170355. Retrieved from [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2011). Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. Indian Journal of Pharmaceutical Sciences, 73(5), 553–558. Retrieved from [Link]

-

Gupta, V. K., Singh, M., & Kumar, V. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. European Chemical Bulletin, 10(6), 263-270. Retrieved from [Link]

-

Pourparizi, A., Vazirinia, M., Pourrajab, F., Nadri, H., & Davood, A. (2022). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Scientific Reports, 12(1), 1-14. Retrieved from [Link]

-

Karim, A., Ali, M. A., & Azad, M. A. K. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 369. Retrieved from [Link]

-

Hosseinzadeh, R., & Lasemi, Z. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71. Retrieved from [Link]

-

Alanazi, A. M. (2023). Isoindoline-1,3-dione-containing phthalimide derivatives with anti-Alzheimer's disease activity. Journal of King Saud University-Science, 35(1), 102425. Retrieved from [Link]

-

Bajda, M., Jończyk, J., Malawska, B., & Girek, M. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Medvedev, A., & Buneeva, O. (2006). Biological targets for isatin and its analogues: Implications for therapy. Current Medicinal Chemistry, 13(29), 3531-3549. Retrieved from [Link]

-

Tomma, J. H., Al-Dujaili, A. H., & Al-Janabi, A. S. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(3), 564-572. Retrieved from [Link]

-

Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46. Retrieved from [Link]

-

MCR of 5,7-dibromoisatin, bis-benzylidine 139 and thioproline to... (n.d.). ResearchGate. Retrieved from [Link]

-

El-Faham, A., Elmaati, T. A., & Abdel-Megeed, A. M. (2018). 5-Bromo-1-(4-bromophenyl)isatin. IUCrData, 3(4), x180365. Retrieved from [Link]

-

Ivanova, Y. M., Buravlev, E. V., Galkina, I. V., Geronikaki, A., & Poroikov, V. (2022). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 27(19), 6271. Retrieved from [Link]

-

Ivanova, Y. M., Buravlev, E. V., Galkina, I. V., Geronikaki, A., & Poroikov, V. (2022). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Pharmacia, 69(3), 735-746. Retrieved from [Link]

-

Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2017). Rafidain Journal of Science, 26(4), 1-18. Retrieved from [Link]

-

Kaiser, M., & Wieber, J. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 2656–2677. Retrieved from [Link]

-

Suaad, M. A., & Waffa, S. A. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Zanco Journal of Pure and Applied Sciences, 27(2), 27-36. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (n.d.). Neliti. Retrieved from [Link]

-

Szałek, A., Kaczmarek, E., & Gzella, A. K. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(19), 10328. Retrieved from [Link]

-

Demirkol, O., Çomaklı, Ö., & Değirmencioğlu, İ. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Records of Natural Products, 13(2), 175-184. Retrieved from [Link]

-

Huminiecki, L., & Gzella, A. K. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1198-1204. Retrieved from [Link]

-

Ammireddy, V., & Reddy, C. D. (2015). Spectroscopic characterization, antioxidant and antitumour studies of novel bromo substituted thiosemicarbazone and its copper(II), nickel(II) and palladium(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 933-941. Retrieved from [Link]

-

The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. (2020). Zeitschrift für Kristallographie-New Crystal Structures, 235(2), 221-223. Retrieved from [Link]

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.umz.ac.ir [journals.umz.ac.ir]

- 9. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Significance of 5,6-dibromoisoindoline-1,3-dione

An In-Depth Technical Guide to the Solubility of 5,6-dibromoisoindoline-1,3-dione in Organic Solvents

This compound is a halogenated aromatic compound with a rigid isoindoline core, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive bromine sites, which are amenable to functionalization through various cross-coupling reactions, and its core structure is instrumental in developing bioactive molecules and specialty polymers.[1] The successful application of this reagent in any synthetic route is fundamentally dependent on its dissolution in an appropriate solvent system. A comprehensive understanding of its solubility is, therefore, not merely academic but a critical prerequisite for reaction design, optimization, purification, and formulation.

This guide provides a detailed examination of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, we will leverage physicochemical principles and solubility data from structurally analogous compounds to build a predictive model. Furthermore, we will outline a robust experimental protocol for the precise determination of its solubility, empowering researchers to make informed decisions in their work.

Core Physicochemical Properties of this compound

To predict the solubility of a compound, we must first understand its intrinsic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₃Br₂NO₂ | [1] |

| Molecular Weight | 304.92 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 235-240 °C | [1] |

The high melting point suggests strong intermolecular forces in the crystalline solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The molecule possesses a polar isoindoline-1,3-dione core, but the presence of two bromine atoms on the aromatic ring significantly increases its molecular weight and introduces both steric hindrance and the potential for halogen bonding.[2]

Predicting the Solubility Profile: An Analog-Based Approach

**Analog 1: Phthalimide (C₈H₅NO₂) ** Phthalimide shares the same core isoindoline-1,3-dione structure. It is generally described as having moderate solubility in organic solvents.[3] Studies have shown that its solubility is temperature-dependent, increasing with a rise in temperature.[4][5] At a given temperature, the solubility of phthalimide in various organic solvents follows the general order: acetone > ethyl acetate > (acetonitrile, alcohols) > toluene.[4][5] It exhibits limited solubility in polar protic solvents like water and alcohols but better solubility in nonpolar solvents such as benzene or toluene.[3]

**Analog 2: N-Bromosuccinimide (NBS) (C₄H₄BrNO₂) ** NBS is a cyclic imide containing a bromine atom attached to the nitrogen. It is soluble in polar aprotic solvents like acetone, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[6] It is only slightly soluble in water and acetic acid and is insoluble in nonpolar solvents like ether, hexane, and carbon tetrachloride.[6][7]

Synthesizing the Prediction for this compound

The dibromination of the aromatic ring in this compound is expected to decrease its overall molecular polarity compared to the parent phthalimide.[8] This, combined with the increased molecular weight and crystal lattice energy, suggests that its solubility will likely be lower than that of phthalimide in many solvents. The presence of halogen atoms can reduce the overall molecular polarity, thereby decreasing solubility.[8]

Based on these considerations, the predicted solubility of this compound is summarized in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile, THF | Moderate to High | The polarity of these solvents can interact favorably with the polar isoindoline-1,3-dione core. This class is often effective for dissolving compounds with similar functional groups, such as NBS.[6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the polar nature of alcohols may offer some solvation, the nonpolar character of the dibrominated aromatic ring will likely limit solubility, similar to phthalimide's behavior.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | "Like dissolves like" principle suggests that the bromine atoms on the solute will have favorable interactions with halogenated solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | These nonpolar solvents may stabilize the molecule through van der Waals interactions with the aromatic ring, but the polar core will limit high solubility.[3] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant polarity of the isoindoline-1,3-dione core makes it incompatible with nonpolar aliphatic solvents, a characteristic shared with NBS.[6][7] |

Key Factors Influencing Solubility

The dissolution of this compound is a multifactorial process. A deeper understanding of these factors allows for the rational selection of solvents and conditions.

Caption: Factors influencing the solubility of this compound.

-

Temperature : For most solid solutes, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the crystal lattice forces.

-

Solvent Polarity : The "like dissolves like" principle is paramount.[11] Polar aprotic solvents are predicted to be most effective as they can solvate the polar core of the molecule without the competing hydrogen bonding interactions that can limit solubility in protic solvents.

-

Halogen Bonding : The bromine atoms on the aromatic ring can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the solvent.[2] This can enhance solubility in specific solvents that are good halogen bond acceptors.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound. This method is designed to be self-validating by ensuring the attainment of equilibrium.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Methodology:

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to generate a calibration curve with the analytical instrument (e.g., HPLC).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.[12] The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation and Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.[13]

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.[13]

-

Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analysis: Analyze the diluted sample using the chosen analytical method (e.g., HPLC) to determine its concentration.

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the selected solvent at that temperature.

Conclusion

While direct, published solubility data for this compound is scarce, a robust, predictive understanding can be achieved by analyzing its physicochemical properties and the behavior of structurally similar compounds. It is predicted to have the highest solubility in polar aprotic solvents such as DMF, DMSO, and acetone, with moderate solubility in halogenated solvents and lower solubility in alcohols and aromatic hydrocarbons. It is expected to be virtually insoluble in nonpolar aliphatic solvents. For researchers and drug development professionals, this predictive framework provides a strong starting point for solvent selection. However, for critical applications requiring precise concentrations, the experimental protocol outlined in this guide should be employed to generate empirical data, ensuring the accuracy and reproducibility of synthetic and formulation processes.

References

- Solubility of Things. (n.d.). Phthalimide.

- Solubility of Things. (n.d.). Phthalimide.

- Elsevier Ltd. (2015). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Journal of Molecular Liquids.

- ChemicalBook. (2025). N-Bromosuccinimide.

- Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6).

- Unknown. (n.d.). NBS properties.

- United States Biological. (n.d.). N-Bromosuccinimide - Data Sheet.

- ResearchGate. (2025). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents | Request PDF.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Quora. (2021). How do you determine the solubility of a solid?.

- SURU Chemical. (n.d.). N bromosuccinimide solubility Manufacturer & Supplier in China.

- Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids.

- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

- PubChem. (n.d.). N-bromobutanimide | C4H4BrNO2 | CID 67184.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- MySkinRecipes. (n.d.). 5, 6-Dibromoisoindoline-1, 3-dione.

- ResearchGate. (2025). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF.

- Sigma-Aldrich. (n.d.). 5-Bromoisoindoline-1,3-dione | 6941-75-9.

- PubChem. (n.d.). 5,6-Dibromo-1,1,3,3-tetramethylisoindoline | C12H15Br2N | CID 641029.

- PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- AMERICAN ELEMENTS. (n.d.). 5,6-Dibromoindoline-2,3-dione | CAS 17826-05-0.

- ChemShuttle. (n.d.). 5-bromoisoindoline-1,3-dione;CAS No..

- OUCI. (n.d.). Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons.

- RSC Publishing. (n.d.). Site specificity of halogen bonding involving aromatic acceptors.

Sources

- 1. 5, 6-Dibromoisoindoline-1, 3-dione [myskinrecipes.com]

- 2. Site specificity of halogen bonding involving aromatic acceptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]

- 7. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of 5,6-Dibromoisoindoline-1,3-dione: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromoisoindoline-1,3-dione is a key building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. Its dibrominated core offers two reactive sites for functionalization, making it a versatile scaffold for creating novel compounds. This technical guide provides a comprehensive overview of commercially available suppliers, a detailed, proposed synthetic pathway, and an exploration of its applications in drug discovery and materials science, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and organic semiconductors.

Introduction

The isoindoline-1,3-dione scaffold, a derivative of phthalimide, is a privileged structure in medicinal chemistry and materials science. The introduction of bromine atoms at the 5 and 6 positions significantly enhances the synthetic utility of this core structure. The bromine substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the procurement, synthesis, and application of this compound, providing researchers with the essential knowledge to leverage this compound in their work.

Commercial Availability

A critical first step in any research endeavor is the reliable procurement of starting materials. Several chemical suppliers offer this compound, and the following table summarizes some of the key vendors and their product specifications. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Synthonix (via Sigma-Aldrich) | 247045-28-9 | 304.93 | ≥95% | Inquire |

| MySkinRecipes | 247045-28-9 | 304.92 | 95% | 100mg, 250mg, 1g |

| BLD Pharm | 247045-28-9 | 304.93 | Inquire | Inquire |

Proposed Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for isotopic labeling. Based on established organic chemistry principles and literature precedents for analogous compounds, a plausible multi-step synthetic route is proposed below. This protocol is a logical construct and should be optimized for specific laboratory conditions.

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 1,2-Dimethyl-4,5-dibromobenzene to 4,5-Dibromophthalic Acid

The synthesis commences with the oxidation of a commercially available substituted xylene. The methyl groups are oxidized to carboxylic acids, forming the phthalic acid backbone.

-

Rationale: Potassium permanganate is a strong oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is typically performed in an aqueous solution under reflux.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1,2-dimethyl-4,5-dibromobenzene in water.

-

Add potassium permanganate (KMnO₄) in portions to the stirred suspension. The molar ratio should be optimized, but a starting point is a 4:1 molar ratio of KMnO₄ to the starting material.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the 4,5-dibromophthalic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Formation of 4,5-Dibromophthalic Anhydride

The resulting diacid is then converted to its corresponding anhydride.

-

Rationale: Acetic anhydride is a common reagent for the dehydration of dicarboxylic acids to form cyclic anhydrides.

-

Protocol:

-

Place the dried 4,5-dibromophthalic acid in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture, which should induce crystallization of the anhydride.

-

Collect the crystals by filtration, wash with a small amount of cold ether, and dry.

-

Step 3: Synthesis of this compound

The final step involves the formation of the imide ring.

-

Rationale: Heating a phthalic anhydride with urea is a standard method for the synthesis of the corresponding phthalimide. The urea decomposes to ammonia and isocyanic acid, with the ammonia acting as the nitrogen source for the imide.

-

Protocol:

-

Thoroughly mix the 4,5-dibromophthalic anhydride with a slight molar excess of urea in a flask.

-

Heat the mixture gently in an oil bath. The temperature should be raised gradually to above the melting point of the mixture (typically 130-150 °C).

-

Continue heating for 1-2 hours, during which the mixture will solidify.

-

Cool the flask, and recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to yield pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of particular interest in drug discovery due to its synthetic versatility. The two bromine atoms can be sequentially or simultaneously functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of diverse chemical libraries.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The isoindoline-1,3-dione core is a well-established ligand for the Cereblon (CRBN) E3 ligase.[2]

The 5,6-dibromo derivative serves as an excellent starting point for creating PROTACs where the linker is attached to the aromatic core. The bromine atoms provide specific attachment points for the linker synthesis, allowing for precise control over the linker's position and length, which are critical for the efficacy of the PROTAC.[3]

Caption: Role of this compound in PROTAC synthesis.

Applications in Materials Science

The electron-deficient nature of the isoindoline-1,3-dione core, combined with the potential for π-system extension through the bromine functionalities, makes this molecule an attractive building block for organic electronic materials.

Organic Semiconductors

Dibrominated aromatic compounds are frequently used as monomers in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atoms facilitate polymerization through cross-coupling reactions, such as Suzuki or Stille coupling, with appropriate co-monomers. The resulting polymers can exhibit desirable charge transport properties. The incorporation of the electron-withdrawing isoindoline-1,3-dione unit can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type or ambipolar charge transport.[4][5]

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its commercial availability facilitates its immediate use in research, while the outlined synthetic protocol provides a basis for its in-house preparation. The strategic placement of two bromine atoms on the robust isoindoline-1,3-dione core opens up a vast chemical space for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation, and for the creation of new functional organic materials. As research in these areas continues to expand, the demand for and applications of this important scaffold are set to grow.

References

-

MySkinRecipes. 5, 6-Dibromoisoindoline-1, 3-dione. [Link]

-

Organic Syntheses. o-Xylene, α,α'-dibromo-. [Link]

-

Journal of Medicinal Chemistry. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

-

Organic & Biomolecular Chemistry. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

-

RSC Medicinal Chemistry. Current strategies for the design of PROTAC linkers: a critical review. [Link]

- Google Patents. Process for the preparation of bromoisophthalic acid compounds.

- Google Patents. Method for preparing 5-bromoisophthalic acid compound.

-

ResearchGate. Synthesis of 5, 6-diaroylisoindoline-1, 3-dione and computational approaches for investigation on structural and mechanistic insights by DFT. [Link]

- Google Patents. Processes for preparing isoindoline-1,3-dione compounds.

-

Journal of Pharmaceutical and Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

-

ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

-

Moroccan Journal of Chemistry. View of SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Dibromo-dihydro-indeno[1,2-b]fluorene Derivatives in Organic Electronics. [Link]

-

ResearchGate. Synthesis of Octabromoperylene Dianhydride and Diimides: Evidence of Halogen Bonding and Semiconducting Properties. [Link]

-

Royal Society of Chemistry. Design and synthesis of stable indigo polymer semiconductors for organic field-effect transistors with high fluoride sensitivity and selectivity. [Link]

-

MDPI. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone. [Link]

-

Insight Medical Publishing. Synthesis and biological activity of some 2, 5-dibromo- 3, 6- diamino- 1, 4- diones derivatives. [Link]

- Google Patents.

-

Organic Syntheses. phthalaldehydic acid. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 高い規則性をもつオリゴチオフェン、ポリチオフェンを用いた有機半導体の開発 [sigmaaldrich.com]

- 5. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Reactivity of Bromine Atoms in 5,6-Dibromoisoindoline-1,3-dione

Abstract

5,6-Dibromoisoindoline-1,3-dione (CAS No. 247045-28-9) is a pivotal building block in medicinal chemistry and materials science, valued for its reactive bromine sites that permit facile functionalization.[1][2] This guide provides an in-depth analysis of the differential reactivity of the bromine atoms at the C5 and C6 positions. We will explore the underlying electronic and steric factors that govern this regioselectivity and provide field-proven protocols for achieving selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction and Molecular Profile

The isoindoline-1,3-dione core, also known as the phthalimide group, is a privileged structure in pharmacology, appearing in numerous bioactive compounds.[3][4] The introduction of two bromine atoms onto the benzene ring at the 5- and 6-positions creates a versatile platform for sequential and divergent synthesis. The primary synthetic challenge and opportunity lie in the selective reaction of one bromine atom over the other. Understanding the factors that control this regioselectivity is paramount for efficient and predictable synthetic outcomes. This guide will dissect the reactivity of these two sites, grounded in fundamental principles of physical organic chemistry.

The Heart of the Matter: Electronic Asymmetry

At first glance, the C5 and C6 positions may appear electronically similar. However, the powerful electron-withdrawing nature of the two imide carbonyl groups creates a distinct electronic environment at each site. This effect is primarily mediated through resonance and inductive effects, which render the entire aromatic ring electron-deficient and thus "activated" for certain reaction classes.

The carbonyl group at C1 exerts a strong electron-withdrawing effect on the ortho C6-position and the para C4-position. Conversely, the carbonyl group at C3 influences the ortho C4-position and the para C6-position. Crucially, the C5-position is meta to both carbonyl groups.

In reactions proceeding through intermediates where negative charge builds up on the aromatic ring (such as Nucleophilic Aromatic Substitution), resonance stabilization is most effective when the charge can be delocalized onto the electron-withdrawing carbonyl groups. This occurs when the attack is ortho or para to the carbonyls. While neither C5 nor C6 is perfectly para to a single carbonyl in the way a simple substituted benzene would be, the C6 position benefits from being ortho to one carbonyl and para to the other, allowing for more effective stabilization of a negative charge. In contrast, the C5 position is meta to both, a position where resonance withdrawal is less pronounced.

For palladium-catalyzed cross-coupling, the oxidative addition step is typically favored at the more electron-deficient carbon-halogen bond. Therefore, the C6-Br bond, being more electronically perturbed by the adjacent carbonyl groups, is predicted to be the more reactive site.

Molecule [

label="{

C6_Effects [ label="{C6 Position | {Ortho to C1=O | Para to C3=O} | Strong e⁻ withdrawal}" fillcolor="#EA4335" fontcolor="#FFFFFF" ];

C5_Effects [ label="{C5 Position | {Meta to C1=O | Meta to C3=O} | Weaker e⁻ withdrawal}" fillcolor="#4285F4" fontcolor="#FFFFFF" ];

Reactivity [

label="{Predicted Reactivity | {

Molecule:c6 -> C6_Effects [label=" Resonance/\n Inductive", fontname="Arial"]; Molecule:c5 -> C5_Effects [label=" Inductive", fontname="Arial"]; C6_Effects -> Reactivity:r6 [label=" Favors Oxidative\n Addition/SNAr", fontname="Arial"]; C5_Effects -> Reactivity:r5; }

Predicted reactivity based on electronic effects.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance.[5][6] For dihalogenated substrates, achieving selective mono-arylation is a common objective.

Mechanistic Rationale for Regioselectivity

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] This step is the rate-determining step and involves the insertion of the palladium into the carbon-halogen bond. The C-Br bond that is more electron-deficient and/or sterically accessible will react faster. As established, the C6-Br bond is predicted to be more electron-deficient due to its proximity to the carbonyl groups, making it the preferred site for oxidative addition. By carefully controlling stoichiometry (using ~1 equivalent of boronic acid), selective mono-coupling at the C6 position can be achieved.

pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style="", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fontcolor="#202124"]; boronic_acid [label="R-B(OH)₂ + Base", shape=plaintext, fontname="Arial"]; pd2_r_complex [label="Ar-Pd(II)L₂(R)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style="", fontcolor="#202124"]; product [label="Ar-R", shape=plaintext, fontname="Arial"]; aryl_halide [label="Ar-Br\n(C6-Br reacts first)", shape=plaintext, fontname="Arial"];

// Cycle flow pd0 -> pd2_complex [label=" Ar-Br", edgetooltip="Oxidative Addition"]; pd2_complex -> pd2_r_complex [label=" R-B(OH)₂", edgetooltip="Transmetalation"]; pd2_r_complex -> pd0 [label=" Ar-R", edgetooltip="Reductive Elimination"];

// Annotations aryl_halide -> pd0 [style=invis]; boronic_acid -> pd2_complex [style=invis]; product -> pd2_r_complex [style=invis];

// Grouping nodes for clarity {rank=same; pd0; pd2_complex;} {rank=same; pd2_r_complex;} }

Catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol for Selective Mono-Suzuki Coupling

This protocol is designed to favor the mono-substitution at the more reactive C6 position.

Materials:

-

This compound

-

Arylboronic acid (1.05 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)[7][8]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.05 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (1,4-dioxane/water) via syringe. The reaction concentration is typically 0.1 M with respect to the starting material.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 6-aryl-5-bromoisoindoline-1,3-dione.

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is an excellent choice for cross-coupling reactions involving aryl bromides. The bulky dppf ligand helps to stabilize the Pd(0) active species and promotes efficient reductive elimination.[7][8]

-

Base: K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7]

-

Solvent: A mixture of dioxane and water is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[7]

| Parameter | Condition for Mono-substitution | Condition for Di-substitution | Rationale |

| Boronic Acid (eq) | 1.0 - 1.1 | > 2.2 | Stoichiometric control is the primary method for selectivity. |

| Catalyst Loading | 2-5 mol% | 3-5 mol% | Standard loading for efficient catalysis. |

| Temperature | 80-90 °C | 90-110 °C | Higher temperature and longer reaction times drive the reaction to completion. |

| Reaction Time | 2-12 h | 12-24 h | Monitoring is key to stop the reaction after mono-substitution. |

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[9] The phthalimide moiety strongly activates the aryl ring towards this reaction, making it a viable synthetic route.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A strong nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] In the second step, the leaving group is expelled, and aromaticity is restored.

The stability of the Meisenheimer complex dictates the reaction's feasibility and regioselectivity. The negative charge in the intermediate is best stabilized when it can be delocalized onto the electron-withdrawing groups. As discussed, the C6 position allows for more effective resonance delocalization of the negative charge onto the carbonyl groups compared to the C5 position. Therefore, nucleophilic attack is predicted to occur preferentially at C6.

Start [label="Substrate + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Nucleophilic\nAddition (Slow)", shape=ellipse, style="", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Elimination of Br⁻\n(Fast)", shape=ellipse, style="", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Addition; Addition -> Meisenheimer [label="Attack at C6"]; Meisenheimer -> Elimination [label="Re-aromatization"]; Elimination -> Product; }

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for Selective Mono-SNAr

This protocol describes a representative amination reaction.

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., Morpholine) (1.5 - 2.0 eq)

-

Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO.

-

Add the base (e.g., K₂CO₃, 2.0 eq) and the amine nucleophile (1.5 eq).

-

Heat the mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until consumption of the starting material is observed, and the mono-substituted product is maximized.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove the solvent and excess reagents.

-

Dry the solid under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SNAr. They effectively solvate the cation of the base but poorly solvate the anionic nucleophile, increasing its effective reactivity.[12]

-

Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with breaking the aromaticity in the first step.

-

Base: A base is often required to deprotonate the amine nucleophile if it is used as a salt, or to scavenge the HBr formed if a neutral amine is used.

Conclusion